Z-L-Ala-chloromethylketone

Catalog No.
S14025869
CAS No.
M.F
C12H14ClNO3
M. Wt
255.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-L-Ala-chloromethylketone

Product Name

Z-L-Ala-chloromethylketone

IUPAC Name

benzyl N-(4-chloro-3-oxobutan-2-yl)carbamate

Molecular Formula

C12H14ClNO3

Molecular Weight

255.70 g/mol

InChI

InChI=1S/C12H14ClNO3/c1-9(11(15)7-13)14-12(16)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,16)

InChI Key

ASDQMJAOUJQRCM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)CCl)NC(=O)OCC1=CC=CC=C1

Z-L-Ala-chloromethylketone, also known as Z-L-alanine chloromethyl ketone, is a synthetic compound belonging to the class of chloromethyl ketones. It features a Z-protected L-alanine moiety, which is modified by a chloromethyl ketone functional group. This compound is notable for its reactivity, particularly in biological systems where it acts as an inhibitor of various proteolytic enzymes. The chloromethyl ketone group allows for selective interactions with active sites of enzymes, making it a valuable tool in biochemical research.

  • Hydrolysis: The chloromethyl ketone group can be hydrolyzed under acidic or basic conditions, leading to the release of the L-alanine component and formation of the corresponding carboxylic acid.
  • Enzyme Inhibition: The compound acts as an irreversible inhibitor for serine proteases such as trypsin and papain, forming stable complexes that significantly inhibit their catalytic activity .
  • Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, allowing for further derivatization of the compound.

Z-L-Ala-chloromethylketone exhibits significant biological activity primarily as an enzyme inhibitor. It is particularly effective against serine proteases, which play critical roles in various physiological processes including digestion and immune response. The compound has been shown to induce apoptosis in certain cell lines, suggesting potential applications in cancer research .

Additionally, it has been used in studies involving autophagy-related cysteine proteases, highlighting its role in regulating cellular processes that are crucial for maintaining homeostasis .

The synthesis of Z-L-Ala-chloromethylketone typically involves the following steps:

  • Protection of L-Alanine: The amino group of L-alanine is protected using a Z (benzyloxycarbonyl) group to prevent unwanted reactions during subsequent steps.
  • Formation of Chloromethyl Ketone: The protected L-alanine is then treated with a reagent that introduces the chloromethyl ketone functionality. Common reagents include chloromethyl methyl ether or similar electrophiles.
  • Deprotection: Finally, the Z group is removed to yield Z-L-Ala-chloromethylketone in its active form.

This synthesis route allows for high specificity and yields suitable for further biological testing .

Z-L-Ala-chloromethylketone has several applications in biochemical and pharmaceutical research:

  • Enzyme Kinetics Studies: As an inhibitor of serine proteases, it is used to study enzyme kinetics and mechanisms.
  • Cancer Research: Its ability to induce apoptosis makes it a candidate for therapeutic development against cancer.
  • Protease Detection: The compound serves as an active-site-directed affinity label for detecting proteases in various assays .

Interaction studies involving Z-L-Ala-chloromethylketone focus on its binding affinity towards target enzymes. Techniques such as surface plasmon resonance and fluorescence spectroscopy are employed to elucidate these interactions. Kinetic analyses demonstrate that this compound forms stable complexes with serine proteases, effectively inhibiting their catalytic functions .

Several compounds exhibit structural and functional similarities to Z-L-Ala-chloromethylketone. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
N-alpha-Tosyl-L-phenylalanine chloromethyl ketoneContains tosyl group instead of ZKnown for inducing apoptosis in specific cell lines
Z-L-Phenylalanine chloromethyl ketoneLacks benzyloxycarbonyl protectionSimpler structure; less specificity in enzyme inhibition
Benzyloxycarbonyl-Val-Ala-Asp-fluoromethyl ketoneIncorporates valine and aspartic acidUsed as a pan-caspase inhibitor

Z-L-Ala-chloromethylketone stands out due to its specific inhibitory action against serine proteases, making it particularly valuable in enzymology and therapeutic research . Its unique structure allows for selective interactions that are not present in simpler analogs like Z-L-phenylalanine chloromethyl ketone.

Role in Elucidating Caspase Activation Pathways

Chloromethylketone inhibitors have emerged as pivotal tools for dissecting the complex hierarchical relationships within caspase activation cascades [5] [6]. The systematic application of Z-L-Ala-chloromethylketone and related compounds has revealed fundamental insights into the temporal and mechanistic aspects of programmed cell death [7] [8].

Research utilizing acetyl-tyrosine-valine-alanine-aspartic acid-chloromethylketone in cerebral ischemia models demonstrated profound inhibition of caspase-1-like activity, achieving 87% reduction compared to control conditions [5]. Concurrently, caspase-3 activity decreased by 86.8%, establishing a direct functional relationship between initiator and executioner caspases [5]. These findings substantiated the sequential activation model wherein caspase-1 processing precedes downstream effector activation [5].

The intrinsic apoptotic pathway investigation using Z-DEVD-FMK revealed complete prevention of biochemical and morphological hallmarks of apoptosis in human monocytic THP.1 cells [9]. This comprehensive inhibition encompassed proteolysis of poly(ADP-ribose) polymerase and lamins, alongside formation of large kilobase DNA fragments [9]. The research demonstrated that chloromethylketone-mediated caspase inhibition occurs upstream of nuclear fragmentation events, indicating the critical role of early caspase activation in determining cellular fate [9].

Mechanistic studies employing N-tosyl-L-phenylalanine chloromethylketone at concentrations between 50-75 μM induced apoptosis through processing of CPP32 and Mch3 to their catalytically active subunits [9]. The concentration-dependent effects revealed differential targeting capabilities, with lower concentrations (5-20 μM) preventing internucleosomal DNA cleavage induced by alternative apoptotic stimuli [9]. This dose-response relationship illuminated the existence of multiple protease targets with varying sensitivity to chloromethylketone modification [9].

The apoptosome-initiated pathway studies utilizing selective inhibitors established the precise order of caspase activation events [10]. Caspase-9 activation within the cytochrome c/Apaf-1 complex directly processes caspase-3 and caspase-7, which subsequently activate caspase-6 and caspase-2 [10]. The downstream cascade involves caspase-6-mediated processing of caspase-8 and caspase-10, demonstrating the interconnected nature of apoptotic signaling networks [10] [11] [12].

Table 1: Caspase Activation Pathway Studies with Chloromethylketone Inhibitors

Study FocusChloromethylketone Inhibitor UsedPrimary FindingCell/Model SystemReference
Caspase-1 inhibition in cerebral ischemiaAc-Tyr-Val-Ala-Asp-chloromethyl ketoneReduced caspase-1-like activity by 87% and caspase-3 by 86.8%Cerebral ischemia modelEndres et al. 2000
Caspase-3 activation in apoptosome pathwayZ-DEVD-FMKComplete prevention of biochemical and morphological changesTHP.1 cellsZhu et al. 1997
Caspase-8 activation in extrinsic pathwayTPCKInduced apoptosis at 50-75 μM concentrationTHP.1 cellsZhu et al. 1997
Caspase-9 activation in intrinsic pathwayAc-DEVD-CHOPrevented endothelial apoptosis and reduced vasospasmSubarachnoid hemorrhage modelZhou et al. 2004
Caspase cascade processing orderVarious CMK inhibitorsEstablished sequential activation hierarchyMultiple cell typesInoue et al. 2009

Targeting Granzyme B in Apoptosis Research

Granzyme B represents a critical serine protease released by cytotoxic T lymphocytes and natural killer cells, functioning as a primary mediator of target cell apoptosis [13] [14]. The application of chloromethylketone inhibitors in granzyme B research has provided unprecedented insights into the mechanisms of immune-mediated cell death and the development of therapeutic strategies targeting cytotoxic lymphocyte function [15] [16].

Nuclear translocation investigations revealed that granzyme B rapidly translocates to the nucleus in cells undergoing granzyme-dependent apoptosis [14]. This nuclear accumulation precedes detectable DNA fragmentation and requires caspase activity for completion [14]. The temporal relationship between nuclear appearance and DNA cleavage suggests a direct nuclear role for granzyme B in orchestrating the terminal phases of apoptotic execution [14].

Gene knockout studies using Bid-deficient mice established the central importance of this BH3-only protein in granzyme B-mediated cell death [17]. Cells isolated from various tissues of Bid-deficient mice demonstrated complete resistance to granzyme B-induced apoptosis [17]. Cytochrome c remained sequestered within mitochondria of Bid-deficient cells following granzyme B treatment, confirming the essential role of Bid in mitochondrial outer membrane permeabilization [17]. The resistant cells maintained proliferative capacity, demonstrating the critical nature of the granzyme B-Bid interaction in determining cellular survival versus death [17].

Mechanistic analysis revealed that granzyme B targets multiple substrates within the apoptotic machinery [16]. Direct cleavage of pro-caspase-3 results in caspase-3 activation and subsequent processing of cellular substrates integral to the apoptotic phenotype [16]. Additionally, granzyme B processes other pro-apoptotic caspases including procaspase-6, -7, -8, -10, -9, and -2, although it cannot activate these initiator caspases through proteolytic cleavage alone [16]. The mitochondrial pathway activation occurs through granzyme B-mediated cleavage of Bid into truncated Bid, which translocates to mitochondria and disrupts membrane integrity through interactions with BAX and BAK [16].

Table 2: Granzyme B Targeting in Apoptosis Research

Research ApplicationMethodologyKey FindingSpecificityClinical Relevance
Granzyme B substrate specificityColorimetric assay using Boc-Ala-Ala-Asp-S-BzlOnly mammalian serine protease capable of cleaving this substrateHuman, mouse, rat granzyme B with similar efficiencyCytotoxic lymphocyte function assessment
Granzyme B nuclear translocationFluorescence microscopy trackingNuclear appearance precedes DNA fragmentationCaspase-dependent translocation processApoptosis mechanism elucidation
Granzyme B-Bid interactionGene knockout studies in Bid-deficient miceBid-deficient cells resistant to granzyme B-induced deathCentral role in mitochondrial pathway activationTherapeutic target identification
Granzyme B proteolytic activityDirect substrate cleavage analysisCleaves multiple pro-apoptotic substratesPreference for aspartic acid residuesCancer immunotherapy applications
Granzyme B inhibitor developmentStructure-activity relationship studiesChloromethylketone warheads show promising inhibitionSelective for granzyme B over other proteasesDrug development potential

Modulation of Tripeptidyl Peptidase II (TPPII) Activity

Tripeptidyl Peptidase II functions as a large oligomeric serine protease complex that plays crucial roles in cellular protein homeostasis and may serve as an alternative degradation pathway when proteasome function becomes compromised [18] [19] [20]. The investigation of TPPII function using chloromethylketone inhibitors has revealed complex relationships between this enzyme and other proteolytic systems [21] [22].

Studies employing Ala-Ala-Phe-chloromethylketone demonstrated that treatment induces accumulation of polyubiquitylated proteins in osteosarcoma and Burkitt lymphoma cell lines [18]. These accumulations exhibited characteristics consistent with aggresomes that typically form following proteasome inhibition [18]. However, comprehensive analysis using chemical inhibitors and gene expression interference revealed that TPPII inhibition was not responsible for these protein accumulations [18]. Instead, the evidence suggested that relevant targets exist within the ubiquitin-proteasome pathway, most likely upstream of the proteasome itself [18].

Functional compensation studies in cells with impaired proteasome activity revealed that TPPII can partially substitute for compromised proteasome function [19]. HeLa cells pre-incubated with increasing concentrations of TPPII inhibitor showed no changes in viral protein expression or virus titers under normal proteasome conditions [19]. However, when proteasome function was compromised using MG132 or lactacystin, addition of TPPII inhibitor synergistically reduced viral infectivity in a dose-dependent manner [19]. This finding indicated that TPPII activity compensates for loss of proteasome function to maintain cellular viability [19].

Gene knockout investigations using TPPII-deficient mice provided definitive evidence regarding the physiological importance of this enzyme [22]. Thymocytes from TPPII gene-trapped mice displayed elevated MHC class I surface expression, suggesting that TPPII normally functions to destroy peptides overall rather than generate them [22]. Despite >90% reduction in TPPII expression, these mice responded equivalently to wild-type animals when challenged with four epitopes from lymphocytic choriomeningitis virus [22]. Processing and presentation of peptide precursors with long N-terminal extensions showed only modest reduction in TPPII gene-trapped embryonic fibroblasts [22].

Proteolytic activity assays confirmed the specificity of TPPII inhibitors and their effects on related enzymatic activities [19]. Different concentrations of MG132 dramatically decreased chymotrypsin-like activity in a concentration-dependent manner while having minimal effect on TPPII activities at lower doses [19]. Conversely, TPPII inhibitor treatment led to dose-dependent decreases in TPPII activities without significant inhibition of proteasome function [19]. Higher doses of MG132 (10-20 μM) also inhibited TPPII activity, indicating that proteasome inhibitors can have off-target effects on TPPII at elevated concentrations [19].

Table 3: Tripeptidyl Peptidase II (TPPII) Activity Modulation Studies

Experimental ConditionInhibitor ConcentrationTPPII Activity EffectCellular ResponseMechanistic Insight
AAF-CMK treatment alone10-50 μM AAF-CMKDose-dependent decreasePolyubiquitin accumulationTargets upstream proteasome pathway
AAF-CMK + proteasome inhibitor combination5 μM MG132 + varying AAF-CMKSynergistic inhibition observedEnhanced viral suppressionTPPII compensates for proteasome loss
TPPII gene knockout studiesGene-trapped mice (>90% reduction)Near-complete eliminationIncreased MHC class I presentationNot essential for most peptide generation
TPPII activity compensationVarious concentrations testedAlternative pathway activationMaintained cellular viabilityFunctions as backup degradation system
Polyubiquitin accumulation analysisDose-dependent AAF-CMKIndependent of TPPII inhibitionAggresome formationPrimary target not TPPII itself

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

255.0662210 g/mol

Monoisotopic Mass

255.0662210 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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